5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a dione structure, and it features methyl and phenyl substituents. Thiazolidinediones are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzaldehyde with thiourea to form an intermediate, which is then cyclized with chloroacetic acid under acidic conditions to yield the desired thiazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to a diol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in modulating glucose metabolism and potential use in treating diabetes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: Similar in structure and function, also used for diabetes management.
Comparison
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. Its methyl and phenyl groups can influence its binding affinity and selectivity for molecular targets, potentially leading to distinct therapeutic effects and side effect profiles.
Properties
CAS No. |
88103-70-2 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-5-3-4-6-9(7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChI Key |
CWQDXCCSVBYKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)S1)C2=CC=CC=C2C |
Origin of Product |
United States |
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